molecular formula C17H11ClF3N5O3S B11090809 2-chloro-5-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

2-chloro-5-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

Cat. No.: B11090809
M. Wt: 457.8 g/mol
InChI Key: DSWKQBBBENKPLV-UHFFFAOYSA-N
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Description

2-chloro-5-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a trifluoromethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The benzoic acid moiety is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-5-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with cellular receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H11ClF3N5O3S

Molecular Weight

457.8 g/mol

IUPAC Name

2-chloro-5-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyltetrazol-1-yl]benzoic acid

InChI

InChI=1S/C17H11ClF3N5O3S/c18-13-5-4-11(7-12(13)15(28)29)26-16(23-24-25-26)30-8-14(27)22-10-3-1-2-9(6-10)17(19,20)21/h1-7H,8H2,(H,22,27)(H,28,29)

InChI Key

DSWKQBBBENKPLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)Cl)C(=O)O)C(F)(F)F

Origin of Product

United States

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